![molecular formula C21H25NO3S B12594755 Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- CAS No. 644980-56-3](/img/structure/B12594755.png)
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is a complex organic compound that belongs to the class of benzenesulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with amines. For the specific compound , the synthetic route may involve the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the intermediate benzenesulfonamide.
Cyclopentylation: The intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentyl group.
Dimethylbenzoylation: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with 3,5-dimethylbenzoyl chloride to introduce the dimethylbenzoyl group.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Anticancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines.
Antimicrobial Agents: It has been evaluated for its antimicrobial properties against various bacterial strains.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in cancer cells and bacteria, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler derivative with similar enzyme inhibition properties.
N,N-Dimethylbenzenesulfonamide: Another derivative with potential biological activities.
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide: Known for its anticancer properties.
Uniqueness
Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is unique due to its specific structural features, which confer high selectivity and potency as an enzyme inhibitor. Its cyclopentyl and dimethylbenzoyl groups enhance its binding affinity and specificity towards target enzymes, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
644980-56-3 |
|---|---|
Formule moléculaire |
C21H25NO3S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25NO3S/c1-15-6-8-19(9-7-15)26(24,25)22-21(10-4-5-11-21)20(23)18-13-16(2)12-17(3)14-18/h6-9,12-14,22H,4-5,10-11H2,1-3H3 |
Clé InChI |
VRDDASMMGISCML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



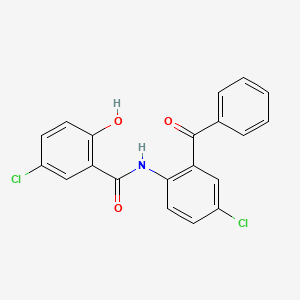

![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
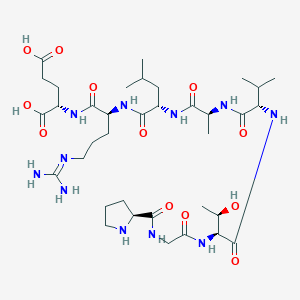
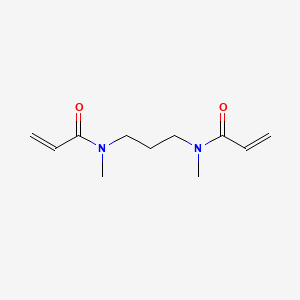
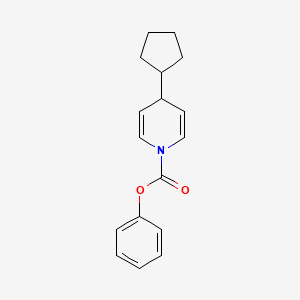
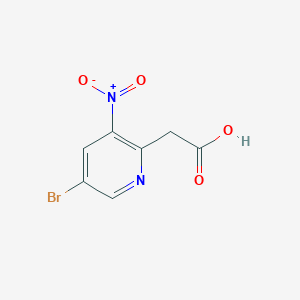
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
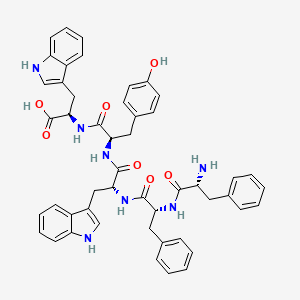
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
